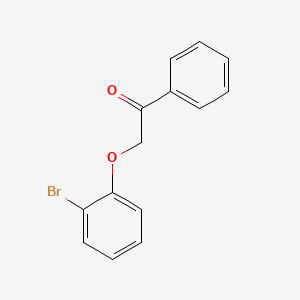

2-(2-Bromophenoxy)-1-phenylethan-1-one

Description

BenchChem offers high-quality 2-(2-Bromophenoxy)-1-phenylethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromophenoxy)-1-phenylethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

42434-88-8 |

|---|---|

Molecular Formula |

C14H11BrO2 |

Molecular Weight |

291.14 g/mol |

IUPAC Name |

2-(2-bromophenoxy)-1-phenylethanone |

InChI |

InChI=1S/C14H11BrO2/c15-12-8-4-5-9-14(12)17-10-13(16)11-6-2-1-3-7-11/h1-9H,10H2 |

InChI Key |

VMCDJFHHWCZFIK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)COC2=CC=CC=C2Br |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC2=CC=CC=C2Br |

Other CAS No. |

42434-88-8 |

Origin of Product |

United States |

Molecular Architecture and Structural Features

The structure of 2-(2-Bromophenoxy)-1-phenylethan-1-one is characterized by the integration of three key components: a phenyl group, an ethanone (B97240) backbone, and a 2-bromophenoxy moiety linked by an ether bond. This combination results in a molecule with a distinct three-dimensional arrangement and electronic profile, which are central to its chemical behavior.

The core of the molecule is an α-phenoxy ketone. The ethanone unit (-CO-CH2-) is attached to a phenyl ring on one side and an oxygen atom on the other. This oxygen then connects to a benzene (B151609) ring that is substituted with a bromine atom at the ortho position. The presence of the carbonyl group, the ether linkage, and the aromatic rings with a halogen substituent creates multiple sites for chemical modification.

Detailed crystallographic studies on analogous structures, such as 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone, reveal that the planes of the two aromatic rings are significantly twisted relative to each other, with a dihedral angle of approximately 71.31 degrees. researchgate.net This non-planar conformation is a critical feature of the molecule's architecture. In the crystal structure of related compounds, intermolecular forces like C—H⋯O contacts are observed, which influence the molecular packing. researchgate.netresearchgate.net The atoms of the aliphatic substituent in the related 2-Bromo-1-phenylethanone are nearly coplanar with the aromatic system and its conjugated carbonyl group. researchgate.net

Table 1: Physicochemical Properties of 2-(2-Bromophenoxy)-1-phenylethan-1-one

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁BrO₂ |

| Molecular Weight | 307.14 g/mol |

| Boiling Point | 406.2±25.0 °C (Predicted) chemicalbook.com |

| Density | 1.416±0.06 g/cm³ (Predicted) chemicalbook.com |

| Appearance | Typically a solid at room temperature |

This table is interactive. Click on the headers to sort the data.

Historical Context of Phenoxy and Ethanone Scaffolds in Organic Synthesis

The structural motifs present in 2-(2-Bromophenoxy)-1-phenylethan-1-one are not novel in themselves but are part of a rich history of synthetic utility. Both the phenoxy and ethanone (B97240) scaffolds are considered "privileged structures" in medicinal chemistry and organic synthesis due to their frequent appearance in biologically active compounds and their synthetic versatility.

The phenoxy group, a phenyl ring attached to an ether oxygen, is a common feature in a vast number of pharmaceuticals and agrochemicals. nih.govnih.govmdpi.com Its presence can be crucial for biological activity, often engaging in hydrophobic interactions and hydrogen bonding within biological targets like receptors and enzymes. nih.govmdpi.com For instance, derivatives of phenoxyacetic acid are known to be potent fungicides, and other phenoxy-containing compounds exhibit a wide range of activities, including antibacterial, anti-inflammatory, and neuroprotective effects. researchgate.netnih.govmdpi.com The strategic placement of substituents, such as the bromine atom in the target molecule, can further modulate these properties.

The ethanone scaffold, particularly in the form of α-substituted ketones like 2-bromo-1-phenylethan-1-one (also known as phenacyl bromide), has a long history as a reactive intermediate. matrix-fine-chemicals.comwikipedia.org First reported in 1871, phenacyl bromide is a powerful lachrymator and a versatile precursor in organic synthesis. wikipedia.org The carbon atom adjacent to the carbonyl group (the α-carbon) is activated, and the bromine atom is a good leaving group, making it susceptible to nucleophilic substitution. This reactivity allows for the facile introduction of various functional groups, forming the basis for the synthesis of numerous heterocyclic compounds and other complex architectures. sigmaaldrich.com The broader class of indanones, which are cyclic ketones, are also recognized as privileged structures found in many natural products and bioactive molecules, further underscoring the importance of ketone-based scaffolds in synthetic chemistry. rsc.orgresearchgate.netorganic-chemistry.org

Strategic Importance As a Versatile Synthetic Precursor

Established Synthetic Pathways to the Target Compound

The most common and well-established method for the synthesis of 2-(2-Bromophenoxy)-1-phenylethan-1-one is based on the Williamson ether synthesis. This approach involves the reaction of a phenoxide with an α-halo ketone.

Key Precursors and Reaction Conditions

The primary precursors for the synthesis of 2-(2-Bromophenoxy)-1-phenylethan-1-one are 2-bromophenol and 2-bromo-1-phenylethan-1-one, also known as α-bromoacetophenone. The synthesis of the latter is typically achieved through the bromination of acetophenone. researchgate.netresearchgate.net

The core reaction involves the deprotonation of 2-bromophenol with a suitable base to form the corresponding phenoxide anion. This nucleophilic phenoxide then attacks the electrophilic carbon of 2-bromo-1-phenylethan-1-one, displacing the bromide ion in an SN2 reaction to form the desired ether linkage. numberanalytics.comwikipedia.org

Common bases employed for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), and sodium hydroxide (B78521) (NaOH). numberanalytics.comnumberanalytics.com The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF), acetone, and acetonitrile (B52724) being frequently used to facilitate the SN2 reaction. numberanalytics.comnumberanalytics.com

A representative procedure for a similar synthesis of 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone reported a yield of 91.2% when reacting 2-bromo-1-(4-bromophenyl)ethanone with 2-chlorophenol (B165306) in the presence of potassium carbonate in acetone. researchgate.net This highlights the general effectiveness of this synthetic route.

Table 1: Typical Reaction Conditions for the Synthesis of 2-(Aryloxy)-1-phenylethan-1-ones via Williamson Ether Synthesis

| Entry | Aryl Halide | Phenol (B47542) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | 2-Bromo-1-phenylethan-1-one | 2-Bromophenol | K₂CO₃ | Acetone | Reflux | Not specified | N/A |

| 2 | 2-Bromo-1-(4-bromophenyl)ethanone | 2-Chlorophenol | K₂CO₃ | Acetone | Reflux | 91.2 | researchgate.net |

This table is illustrative and specific yields for the target compound may vary based on precise conditions.

Optimization of Synthetic Protocols

Optimization of the synthetic protocol for 2-(2-Bromophenoxy)-1-phenylethan-1-one focuses on maximizing the yield and minimizing side reactions. Key parameters for optimization include the choice of base, solvent, temperature, and reaction time. numberanalytics.com

The strength of the base can significantly influence the reaction rate. While strong bases like sodium hydride can ensure complete deprotonation of the phenol, they may also promote side reactions if not used carefully. Milder bases like potassium carbonate are often preferred for their ease of handling and good yields. The choice of solvent is dictated by the solubility of the reactants and its ability to promote the SN2 mechanism. Polar aprotic solvents are generally favored. numberanalytics.comnumberanalytics.com

Temperature control is also crucial. While higher temperatures can accelerate the reaction, they can also lead to the formation of undesired byproducts through elimination or other side reactions. Therefore, the reaction is often carried out at the reflux temperature of the chosen solvent to achieve a reasonable reaction rate without significant decomposition. numberanalytics.com

Advanced Approaches and Mechanistic Investigations in Synthesis

Beyond the traditional Williamson ether synthesis, more advanced methodologies are being explored to improve the efficiency, environmental friendliness, and scope of the synthesis of α-phenoxy ketones.

Catalytic Synthesis Strategies

Catalytic approaches offer significant advantages in terms of reduced waste and milder reaction conditions. Phase-transfer catalysis (PTC) is a particularly relevant strategy. In PTC, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase containing the α-halo ketone. This allows the reaction to proceed efficiently under heterogeneous conditions, often with milder bases and at lower temperatures. researchgate.net

Another catalytic approach is the Ullmann condensation, which typically involves a copper catalyst to promote the coupling of an aryl halide with an alcohol or phenol. numberanalytics.comrsc.org While traditionally requiring harsh conditions, modern advancements have led to the development of more active copper-based catalytic systems with various ligands that can effect this transformation under milder conditions. rsc.org Microwave-assisted synthesis has also been shown to significantly accelerate Ullmann-type reactions. researchgate.net

One-Pot Synthetic Protocols

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resource efficiency, and reduced waste. A potential one-pot protocol for the synthesis of 2-(2-Bromophenoxy)-1-phenylethan-1-one could involve the in-situ generation of 2-bromo-1-phenylethan-1-one from acetophenone, followed by the direct addition of 2-bromophenol and a base. For instance, one-pot syntheses of 2-phenylimidazo[1,2-α]pyridines have been successfully developed starting from acetophenone. Similar strategies could be adapted for the synthesis of the target α-phenoxy ketone.

Principles of Atom Economy and Green Chemistry in Production

The principles of green chemistry are increasingly influencing the design of synthetic routes. Atom economy, a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product, is a key metric.

The traditional Williamson ether synthesis, while effective, has a moderate atom economy due to the formation of a salt byproduct (e.g., KBr). Catalytic methods, particularly those that can operate with high efficiency and turnover numbers, generally offer better atom economy.

Green chemistry also emphasizes the use of less hazardous solvents, reduced energy consumption, and the avoidance of toxic reagents. The development of one-pot syntheses and the use of recyclable catalysts are steps towards a greener production of 2-(2-Bromophenoxy)-1-phenylethan-1-one. The use of mechanochemistry, where reactions are induced by mechanical force (e.g., grinding), has also emerged as a solvent-free green alternative for related syntheses.

Reactivity at the Carbon-Bromine Bond

The presence of a bromine atom on the phenoxy ring is the primary locus for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is predominantly harnessed through transition metal-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution pathways.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized organic synthesis, and substrates like 2-(2-Bromophenoxy)-1-phenylethan-1-one are prime candidates for these transformations. jocpr.com The electron-rich nature of the phenoxy group can influence the reactivity of the aryl bromide, making the choice of appropriate ligands and conditions crucial for successful coupling.

The Sonogashira coupling, a reaction between a vinyl or aryl halide and a terminal alkyne, is a cornerstone of C(sp²)-C(sp) bond formation. wikipedia.org Research has demonstrated that 2-(2-Bromophenoxy)-1-phenylethan-1-one can effectively undergo a domino intermolecular Sonogashira coupling with various terminal acetylenes. acs.orgorganic-chemistry.orgnih.govorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orgorganic-chemistry.org In a notable one-pot synthesis of 2,3-disubstituted benzo[b]furans, the initial step is the Sonogashira coupling of 2-(2-Bromophenoxy)-1-phenylethan-1-one with a terminal alkyne. This is followed by an intramolecular cyclization. organic-chemistry.org The optimized conditions for this initial coupling step provide valuable insight into the reactivity of the target molecule. organic-chemistry.org

Table 1: Optimized Conditions for the Sonogashira Coupling Step in the Domino Synthesis of 2,3-Disubstituted Benzo[b]furans

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | Xantphos | K₃PO₄ | Toluene (B28343) | 120 |

| Data sourced from a study on the domino intermolecular Sonogashira coupling of 2-(2-Bromophenoxy)-1-phenylethan-1-ones. organic-chemistry.org |

This transformation highlights the feasibility of activating the C-Br bond for alkynylation, paving the way for the synthesis of various alkyne-substituted derivatives.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. libretexts.org While specific studies on the Suzuki-Miyaura coupling of 2-(2-Bromophenoxy)-1-phenylethan-1-one are not extensively documented in the literature, the reactivity of similar aryl bromides in this reaction is well-established. digitellinc.comlookchem.com The reaction is typically catalyzed by a palladium complex and requires a base. libretexts.org The electronic nature of the substituents on both coupling partners can significantly impact the reaction's efficiency. beilstein-journals.org Given the successful application of this reaction to a wide array of aryl bromides, it is highly probable that 2-(2-Bromophenoxy)-1-phenylethan-1-one would serve as a competent substrate.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Substrate Example |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4-Bromoacetophenone |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 110 | 2-Bromotoluene |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 1-Bromo-4-methoxybenzene |

| These conditions are based on general procedures for the Suzuki-Miyaura coupling of various aryl bromides and serve as a predictive model for the reactivity of 2-(2-Bromophenoxy)-1-phenylethan-1-one. |

Beyond the Sonogashira and Suzuki-Miyaura reactions, the carbon-bromine bond in 2-(2-Bromophenoxy)-1-phenylethan-1-one is amenable to other important palladium-catalyzed transformations. The Heck reaction , which couples aryl halides with alkenes, offers a pathway to introduce vinyl groups. Furthermore, the Buchwald-Hartwig amination provides a powerful method for the formation of carbon-nitrogen bonds by coupling aryl halides with amines. This reaction has broad substrate scope and functional group tolerance, making it a valuable tool for the synthesis of arylamine derivatives.

Nucleophilic Aromatic Substitution Pathways

While palladium-catalyzed reactions are the most common methods for functionalizing the C-Br bond, nucleophilic aromatic substitution (SNA) can also be a viable pathway under certain conditions. For an SNA reaction to occur on an aryl halide, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups, usually positioned ortho and/or para to the leaving group. In the case of 2-(2-Bromophenoxy)-1-phenylethan-1-one, the ketone group, being electron-withdrawing, can provide some activation of the aromatic ring, potentially facilitating substitution by strong nucleophiles.

Transformations of the Carbonyl Group

The carbonyl group in 2-(2-Bromophenoxy)-1-phenylethan-1-one is a versatile functional handle that can participate in a wide range of classical carbonyl chemistry reactions. These transformations allow for the modification of the ketone moiety, leading to a host of new derivatives.

One of the most fundamental reactions of ketones is their reduction to the corresponding secondary alcohol. This can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting alcohol can then serve as a precursor for further synthetic manipulations.

The Wittig reaction provides a powerful method for the conversion of the carbonyl group into an alkene. By reacting 2-(2-Bromophenoxy)-1-phenylethan-1-one with a phosphorus ylide, a new carbon-carbon double bond is formed at the position of the original carbonyl group. This reaction is highly regioselective and allows for the introduction of a wide variety of substituted vinyl groups.

Furthermore, the carbonyl carbon is electrophilic and susceptible to attack by organometallic reagents such as Grignard reagents (RMgX). The addition of a Grignard reagent to the ketone results in the formation of a tertiary alcohol after an acidic workup. This reaction is a classic and highly effective method for the formation of new carbon-carbon bonds at the carbonyl carbon, allowing for the introduction of various alkyl or aryl substituents.

Reduction Reactions

The ketone functional group in 2-(2-bromophenoxy)-1-phenylethan-1-one is susceptible to reduction by various reducing agents to yield the corresponding secondary alcohol, 2-(2-bromophenoxy)-1-phenylethanol. A common and mild reducing agent for this transformation is sodium borohydride (NaBH₄). The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. masterorganicchemistry.comyoutube.com This initial addition results in the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated during an aqueous or alcoholic workup to afford the final alcohol product. youtube.com

Given the presence of other functional groups, the chemoselectivity of the reduction is an important consideration. Sodium borohydride is a relatively mild reducing agent and is not expected to reduce the ether linkage or the aryl bromide under standard conditions. masterorganicchemistry.com This selectivity allows for the specific transformation of the ketone to an alcohol without affecting other parts of the molecule.

Table 1: Hypothetical Reduction of 2-(2-Bromophenoxy)-1-phenylethan-1-one

| Reactant | Reagent | Product | Reaction Type |

| 2-(2-Bromophenoxy)-1-phenylethan-1-one | Sodium Borohydride (NaBH₄), Methanol | 2-(2-Bromophenoxy)-1-phenylethanol | Carbonyl Reduction |

This table represents a predicted reaction based on the known reactivity of ketones with sodium borohydride.

Carbonyl Additions and Condensations

The electrophilic nature of the carbonyl carbon in 2-(2-bromophenoxy)-1-phenylethan-1-one allows for a range of nucleophilic addition and condensation reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Grignard Reactions: Organomagnesium halides (Grignard reagents) are potent nucleophiles that readily add to ketones. libretexts.orgpearson.com The reaction of 2-(2-bromophenoxy)-1-phenylethan-1-one with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would be expected to form a tertiary alcohol after acidic workup. The nucleophilic alkyl or aryl group from the Grignard reagent attacks the carbonyl carbon, leading to a magnesium alkoxide intermediate, which is then protonated. libretexts.org

Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from ketones. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction involves a phosphorus ylide, also known as a Wittig reagent (e.g., Ph₃P=CH₂), which acts as the nucleophile. masterorganicchemistry.comlibretexts.org The reaction of 2-(2-bromophenoxy)-1-phenylethan-1-one with a Wittig reagent would replace the carbonyl oxygen with the alkylidene group from the ylide, forming a substituted alkene. wikipedia.orglibretexts.org The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. organic-chemistry.org

Table 2: Predicted Carbonyl Addition and Condensation Reactions

| Reactant | Reagent | Predicted Product | Reaction Type |

| 2-(2-Bromophenoxy)-1-phenylethan-1-one | 1. CH₃MgBr (Grignard Reagent)2. H₃O⁺ | 1-(2-Bromophenoxy)-2-phenylpropan-2-ol | Grignard Reaction |

| 2-(2-Bromophenoxy)-1-phenylethan-1-one | Ph₃P=CH₂ (Wittig Reagent) | 1-(2-Bromophenoxy)-2-phenyl-1-propene | Wittig Reaction |

This table illustrates the expected products from the reaction of 2-(2-bromophenoxy)-1-phenylethan-1-one with common nucleophiles, based on established carbonyl chemistry.

Intramolecular Cyclization and Ring-Closing Reactions

The strategic placement of the 2-bromophenoxy group in relation to the enolizable ketone provides an excellent platform for intramolecular cyclization reactions, leading to the formation of valuable heterocyclic structures, most notably benzofurans.

Domino Intermolecular Sonogashira Coupling Followed by Intramolecular 5-Exo-dig Cycloisomerization

A highly efficient one-pot strategy for the synthesis of 2,3-disubstituted benzo[b]furans utilizes 2-(2-bromophenoxy)-1-phenylethan-1-one as a key starting material. wikipedia.orgclockss.orgnih.gov This process involves a domino reaction sequence that begins with an intermolecular Sonogashira coupling of the aryl bromide with a terminal alkyne. organic-chemistry.orgclockss.orgnih.gov This palladium-catalyzed cross-coupling reaction forms a new carbon-carbon bond, tethering the alkyne to the phenoxy ring. nih.gov

Following the Sonogashira coupling, a base-promoted intramolecular 5-exo-dig cycloisomerization occurs. organic-chemistry.orgclockss.orgnih.gov The base abstracts a proton from the carbon alpha to the ketone, generating a carbanion. This carbanion then attacks the proximate alkyne in a 5-exo-dig manner, leading to the formation of the five-membered benzofuran (B130515) ring. clockss.orgnih.gov Subsequent double-bond isomerization results in the final, stable aromatic benzofuran product. wikipedia.orgclockss.org This one-pot procedure is notable for the construction of two new carbon-carbon bonds with good functional group tolerance. clockss.orgorganic-chemistry.org

Formation of Substituted Benzofuran Systems

The domino reaction described above is a prime example of how 2-(2-bromophenoxy)-1-phenylethan-1-one serves as a direct precursor to substituted benzofuran systems. organic-chemistry.orgclockss.orgnih.gov The resulting products are (3-benzylbenzofuran-2-yl)(phenyl)methanones, which are themselves complex molecules with potential applications in medicinal chemistry and materials science. nih.gov The versatility of the Sonogashira coupling allows for the introduction of a wide variety of substituents at the 3-position of the benzofuran ring, depending on the terminal alkyne used in the reaction. clockss.org Optimization studies have identified conditions using Pd(OAc)₂, a suitable phosphine (B1218219) ligand like Xantphos, and a base such as K₃PO₄ in a solvent like toluene at elevated temperatures to achieve good to excellent yields. nih.gov

Table 3: Synthesis of (3-Benzylbenzofuran-2-yl)(phenyl)methanones

| Starting Material | Terminal Alkyne Reactant | Catalyst/Base System | Product | Reference |

| 2-(2-Bromophenoxy)-1-phenylethan-1-one | Phenylacetylene | Pd(OAc)₂/Xantphos/K₃PO₄ in Toluene | (3-Benzylbenzofuran-2-yl)(phenyl)methanone | clockss.org, nih.gov |

| 2-(2-Bromophenoxy)-1-phenylethan-1-one | 4-Methoxyphenylacetylene | Pd(OAc)₂/Xantphos/K₃PO₄ in Toluene | (3-(4-Methoxybenzyl)benzofuran-2-yl)(phenyl)methanone | nih.gov |

| 2-(2-Bromophenoxy)-1-phenylethan-1-one | 1-Heptyne | Pd(OAc)₂/Xantphos/K₃PO₄ in Toluene | (3-Hexylbenzofuran-2-yl)(phenyl)methanone | nih.gov |

This table summarizes experimentally reported syntheses of substituted benzofurans starting from 2-(2-bromophenoxy)-1-phenylethan-1-one.

Exploration of Other Fused Heterocyclic Ring Systems

While the synthesis of benzofurans from 2-(2-bromophenoxy)-1-phenylethan-1-one is well-established, its potential as a precursor for other fused heterocyclic systems like indoles or quinolines is less explored in the current literature. The synthesis of such systems typically involves different starting materials and synthetic strategies. For instance, the Fischer indole (B1671886) synthesis, a classic method for preparing indoles, starts from phenylhydrazones, which could theoretically be formed from 2-(2-bromophenoxy)-1-phenylethan-1-one but would require subsequent cyclization under harsh acidic conditions that might not be compatible with the ether linkage. ijnrd.org Similarly, common quinoline (B57606) syntheses, such as the Friedländer or Skraup reactions, employ different precursors like 2-aminoaryl ketones or anilines, respectively. nih.govorganic-chemistry.org

The development of novel synthetic methodologies could potentially enable the transformation of 2-(2-bromophenoxy)-1-phenylethan-1-one into other fused heterocycles. This would likely involve multi-step sequences or the discovery of new catalytic systems capable of promoting alternative cyclization pathways.

Structural Elucidation and Advanced Characterization of 2 2 Bromophenoxy 1 Phenylethan 1 One

Spectroscopic Analysis Techniques

Spectroscopic methods provide critical insights into the molecular structure, bonding, and electronic environment of a compound. For 2-(2-Bromophenoxy)-1-phenylethan-1-one, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy collectively offers a complete picture of its identity.

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. While direct experimental data for the title compound is not widely published, a detailed prediction of its ¹H and ¹³C NMR spectra can be made by analyzing the spectra of its constituent parts and related compounds, such as 2-phenoxy-1-phenylethanone. nih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the methylene (B1212753) protons and the nine aromatic protons. The methylene protons (-O-CH₂-C=O) are anticipated to appear as a singlet in the range of 5.0-5.5 ppm, shifted downfield due to the deshielding effects of the adjacent oxygen and carbonyl group.

The aromatic protons will appear in the region of 6.8-8.1 ppm.

Phenyl Ring (unsubstituted): The protons on the phenyl ring attached to the carbonyl group will exhibit a classic pattern. The two ortho-protons (adjacent to C=O) are expected to be the most downfield, around 7.9-8.1 ppm, due to the strong electron-withdrawing effect of the carbonyl group. The meta- and para-protons would appear further upfield, between 7.4 and 7.7 ppm.

2-Bromophenoxy Ring: The protons on this ring will show a more complex splitting pattern. The bromine atom and the ether linkage influence the chemical shifts. The proton ortho to the bromine atom and meta to the ether linkage (H-3) would be significantly affected. The proton para to the bromine (H-5) and the proton ortho to the ether linkage (H-6) will also have characteristic shifts.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methylene (-CH₂-) | ~5.3 | Singlet |

| Aromatic (Phenyl, ortho) | ~8.0 | Doublet |

| Aromatic (Phenyl, meta/para) | ~7.4 - 7.7 | Multiplet |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all 14 carbon atoms in the molecule. The most notable signals would be the carbonyl carbon, the methylene carbon, and the carbon atom bonded to bromine.

The carbonyl carbon (C=O) is expected to have a chemical shift in the range of 190-195 ppm. wisc.edu

The methylene carbon (-CH₂-) signal is predicted to be around 70-75 ppm.

The aromatic carbons will appear between 110-160 ppm. The carbon atom directly attached to the bromine (C-Br) on the phenoxy ring is expected to be in the 112-118 ppm range. The carbon attached to the ether oxygen (C-O) on the same ring would be significantly downfield, around 155-158 ppm. organicchemistrydata.org

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~194 |

| -CH₂- | ~72 |

| C (ipso, Phenyl) | ~134 |

| C-H (ortho, Phenyl) | ~129 |

| C-H (meta, Phenyl) | ~128 |

| C-H (para, Phenyl) | ~134 |

| C-O (Bromophenoxy) | ~156 |

| C-Br (Bromophenoxy) | ~115 |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. The molecular formula for 2-(2-Bromophenoxy)-1-phenylethan-1-one is C₁₄H₁₁BrO₂.

The calculated molecular weight is approximately 290.00 g/mol for the ⁷⁹Br isotope and 292.00 g/mol for the ⁸¹Br isotope. A key feature of the mass spectrum will be the molecular ion peak (M⁺) cluster, showing two peaks of nearly equal intensity at m/z 290 and 292, which is characteristic of a molecule containing one bromine atom. whitman.edu

Fragmentation of the molecular ion is expected to occur at the weakest bonds. Common fragmentation patterns for ketones and ethers suggest several predictable daughter ions. chemguide.co.uklibretexts.org

Loss of the bromophenoxy group: Cleavage of the C-O bond can lead to the formation of a stable benzoyl cation.

Loss of the phenyl group: Cleavage of the bond between the phenyl ring and the carbonyl group.

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the methylene carbon.

Predicted Key Fragments in Mass Spectrometry

| m/z Value | Identity of Fragment | Notes |

|---|---|---|

| 290/292 | [C₁₄H₁₁BrO₂]⁺ | Molecular ion peak (M⁺), showing 1:1 ratio for ⁷⁹Br/⁸¹Br isotopes. |

| 185/187 | [C₇H₅BrO]⁺ | Resulting from cleavage between CH₂ and the phenylketone moiety. |

| 171/173 | [C₆H₄BrO]⁺ | Bromophenoxy cation. |

| 105 | [C₇H₅O]⁺ | Benzoyl cation, often a very stable and abundant fragment. asdlib.org |

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-(2-Bromophenoxy)-1-phenylethan-1-one would be dominated by absorptions from the ketone, ether, and aromatic components. uobasrah.edu.iq

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |

|---|---|---|

| ~3060 | Aromatic C-H | Stretching |

| ~2920 | Aliphatic C-H (-CH₂-) | Stretching |

| ~1690 | C=O (Aryl Ketone) | Strong, sharp stretching absorption. researchgate.net |

| ~1590, ~1480 | Aromatic C=C | Ring stretching |

| ~1250 | C-O-C (Aryl Ether) | Asymmetric stretching |

| ~1050 | C-O-C (Aryl Ether) | Symmetric stretching |

| ~750, ~690 | Aromatic C-H | Out-of-plane bending |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in 2-(2-Bromophenoxy)-1-phenylethan-1-one are the benzoyl group and the bromophenoxy group.

Two main types of electronic transitions are expected:

π → π* transitions: These are high-energy, high-intensity absorptions associated with the aromatic rings and the carbonyl group. They are expected to appear at shorter wavelengths, typically in the range of 240-280 nm.

n → π* transitions: This is a lower-energy, lower-intensity transition involving the non-bonding electrons on the carbonyl oxygen. This absorption is characteristically weak and occurs at longer wavelengths, often above 300 nm.

The presence of the bromophenoxy group, an auxochrome, attached to the phenylethanone system is likely to cause a slight bathochromic (red) shift in the absorption maxima compared to unsubstituted acetophenone. researchgate.net

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.

While a specific single-crystal X-ray structure for 2-(2-Bromophenoxy)-1-phenylethan-1-one has not been reported in the searched literature, its solid-state structure can be inferred by examining related compounds, such as other chalcones and aromatic ketones. researchgate.netripublication.com

From these related structures, it can be predicted that the molecule is not perfectly planar. There will be significant torsion angles around the C-O ether bond and the C-C bond connecting the carbonyl group to the phenyl ring to minimize steric hindrance.

The crystal packing would likely be stabilized by a network of weak intermolecular interactions. These could include:

C-H···O hydrogen bonds: Involving the aromatic or methylene hydrogens and the carbonyl or ether oxygens.

Halogen bonding: The bromine atom could act as a Lewis acidic center, forming an interaction with an oxygen atom of a neighboring molecule (C-Br···O).

π-π stacking: The aromatic rings may engage in offset or face-to-face stacking, which is a common feature in the crystal structures of aromatic compounds. ripublication.com

The determination of the actual crystal structure would require experimental single-crystal X-ray diffraction analysis.

Analysis of Molecular Conformation and Geometry (e.g., torsion and dihedral angles)

A definitive analysis of the molecular conformation, including specific torsion and dihedral angles, is contingent upon crystallographic data which is not currently published for this compound. Such data would reveal the precise three-dimensional arrangement of the atoms, detailing the rotational relationship between the 2-bromophenoxy group and the phenylethanone moiety.

Investigation of Intermolecular Interactions (e.g., C-H...O contacts, hydrogen bonding, π-stacking)

The identification and characterization of non-covalent interactions, such as C-H···O contacts, potential weak hydrogen bonds, and π-π stacking, require precise knowledge of the atomic coordinates and intermolecular distances within a crystal lattice. Without experimental crystal structure data, a factual and accurate description of these crucial interactions, which dictate the material's properties, cannot be provided.

Computational and Theoretical Investigations of 2 2 Bromophenoxy 1 Phenylethan 1 One

Electronic Structure and Bonding Analysis

Understanding the electronic structure is fundamental to predicting a molecule's chemical behavior. Theoretical calculations offer a detailed view of electron distribution and bonding characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-(2-Bromophenoxy)-1-phenylethan-1-one, DFT calculations, specifically using the B3LYP functional with a CEP-121G basis set, have been employed to optimize the molecular geometry and analyze its electronic properties. researchgate.net This level of theory provides a reliable balance between computational cost and accuracy for systems containing halogen atoms like bromine.

The optimization process determines the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters can then be compared with experimental data, if available, to validate the computational model. Studies on similar bromoacetophenone isomers have shown that such calculations can accurately predict geometric structures. researchgate.net

| Parameter | Typical Value (Å or °) | Description |

|---|---|---|

| C=O Bond Length | ~1.21 Å | Length of the carbonyl double bond. |

| C-Br Bond Length | ~1.90 Å | Length of the carbon-bromine single bond. |

| C-O-C Bond Angle | ~118° | Angle of the ether linkage. |

| O=C-C-O Dihedral Angle | Variable | Torsion angle defining the orientation of the phenoxy group relative to the carbonyl group. |

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netlibretexts.org

A small HOMO-LUMO gap suggests that a molecule can be easily excited, implying higher chemical reactivity. researchgate.net For 2-(2-Bromophenoxy)-1-phenylethan-1-one, the HOMO is expected to be localized on the electron-rich phenoxy ring, while the LUMO is likely centered on the phenylethanone moiety, particularly the carbonyl group. This distribution dictates how the molecule will interact with electrophiles and nucleophiles. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). researchgate.net

Table 2: Frontier Orbital Properties and Reactivity Descriptors Note: The values presented are representative for bromoacetophenone isomers and serve to illustrate the concepts of FMO theory. researchgate.net

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap implies higher reactivity and polarizability. researchgate.net |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration. Higher hardness indicates greater stability. mdpi.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; higher softness indicates higher reactivity. mdpi.com |

Simulation and Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can then be used to interpret experimental spectra. For instance, after geometric optimization using DFT, the vibrational frequencies can be calculated. This results in a theoretical infrared (IR) spectrum, where the position and intensity of the absorption bands correspond to specific vibrational modes of the molecule, such as the stretching of the C=O bond or the C-Br bond. Comparing the computed spectrum with an experimental one can help confirm the molecular structure. Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Visible spectrum by calculating the energies and oscillator strengths of electronic transitions, often corresponding to promotions of electrons from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Non-Covalent Interaction (NCI) Analysis and Hirshfeld Surface Characterization

While covalent bonds define the molecule, non-covalent interactions (NCIs) govern how molecules pack together in the solid state and interact in solution. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular interactions in a crystal structure. nih.govmdpi.com The surface is generated based on the electron distribution of the molecule within the crystal, and it is colored to map different types of close contacts between neighboring molecules.

Associated 2D fingerprint plots provide a quantitative summary of these interactions, breaking them down by the types of atoms involved and their distances. nih.govnih.gov For a molecule like 2-(2-Bromophenoxy)-1-phenylethan-1-one, important interactions would include hydrogen bonds (e.g., C-H···O), halogen bonds (C-Br···O), and van der Waals forces, such as H···H, C···H, and π-π stacking between the phenyl rings. nih.govnih.gov The analysis reveals the percentage contribution of each type of contact to the total Hirshfeld surface, highlighting the most significant interactions responsible for stabilizing the crystal packing. nih.gov

Table 3: Typical Intermolecular Contact Contributions from Hirshfeld Surface Analysis Note: This table shows representative data for organic molecules containing similar functional groups, illustrating the type of information gained from Hirshfeld analysis. nih.gov

| Interaction Type | Typical Contribution (%) | Description |

|---|---|---|

| H···H | 40 - 50% | Represents general van der Waals forces, often the largest contributor. nih.gov |

| C···H / H···C | 20 - 40% | Indicates C-H···π interactions or general van der Waals contacts. nih.gov |

| O···H / H···O | 10 - 20% | Corresponds to hydrogen bonding interactions. nih.gov |

| Br···H / H···Br | 5 - 15% | Highlights contacts involving the bromine atom, which can include weak hydrogen bonds or halogen bonds. |

| Br···C / C···Br | < 5% | Indicates interactions between the bromine atom and carbon atoms of adjacent rings. |

Reaction Mechanism Modeling and Transition State Determination

Theoretical chemistry can be used to model the entire course of a chemical reaction involving 2-(2-Bromophenoxy)-1-phenylethan-1-one. This involves identifying the structures of reactants, products, and any intermediates, as well as the transition states that connect them. By calculating the energies of these species, a reaction energy profile can be constructed. The highest point on this profile corresponds to the transition state, and its energy relative to the reactants determines the activation energy of the reaction. This modeling provides detailed mechanistic insights, such as whether a reaction proceeds through a concerted or stepwise pathway, that are often difficult to determine experimentally. As of now, specific studies modeling reaction mechanisms for 2-(2-Bromophenoxy)-1-phenylethan-1-one are not widely available in the literature.

Synthesis and Reactivity of Structural Analogs and Derivatives of 2 2 Bromophenoxy 1 Phenylethan 1 One

Systematic Modifications on the Bromophenoxy Moiety

The synthesis of analogs with varied substituents on the phenoxy ring is a common strategy to modulate the electronic and steric properties of the molecule. Standard synthetic routes to α-aryloxy ketones typically involve the Williamson ether synthesis, where a substituted phenol (B47542) is reacted with an α-halo ketone. In the case of 2-(2-bromophenoxy)-1-phenylethan-1-one, this would involve the reaction of a substituted 2-bromophenol (B46759) with a 2-halo-1-phenylethanone.

Systematic modifications can be introduced by starting with differently substituted phenols. For instance, the synthesis of various 2-(substituted phenoxy) acetamide (B32628) derivatives has been reported, showcasing the feasibility of incorporating a range of functional groups onto the phenoxy ring. nih.govresearchgate.net These synthetic strategies can be adapted to prepare analogs of 2-(2-bromophenoxy)-1-phenylethan-1-one.

Common modifications to the bromophenoxy moiety include:

Introducing other halogen substituents: Replacing the bromine with fluorine, chlorine, or iodine can fine-tune the electronic properties and lipophilicity. The synthesis of compounds with halogen substitutions on the aromatic ring has been shown to be a viable approach. nih.gov

Adding electron-donating or electron-withdrawing groups: The introduction of groups such as alkyl (e.g., methyl), alkoxy (e.g., methoxy), or nitro groups at various positions on the phenolic ring can systematically alter the electron density of the aryloxy moiety. The synthesis of phenoxy acetic acids from substituted phenols is a well-established procedure that can be applied here. nih.gov

The general synthetic approach for these modifications would involve the reaction of 2-bromo-1-phenylethanone with a series of substituted 2-bromophenols in the presence of a base.

Table 1: Examples of Systematic Modifications on the Bromophenoxy Moiety

| Starting Phenol | Resulting Analog | Potential Synthetic Method |

| 2,4-Dibromophenol | 2-(2,4-Dibromophenoxy)-1-phenylethan-1-one | Williamson ether synthesis |

| 2-Bromo-4-methylphenol | 2-(2-Bromo-4-methylphenoxy)-1-phenylethan-1-one | Williamson ether synthesis |

| 2-Bromo-4-nitrophenol | 2-(2-Bromo-4-nitrophenoxy)-1-phenylethan-1-one | Williamson ether synthesis |

| 4-Chloro-2-bromophenol | 2-(2-Bromo-4-chlorophenoxy)-1-phenylethan-1-one | Williamson ether synthesis |

Systematic Modifications on the Phenylethanone Moiety

Modifications to the phenylethanone portion of the molecule are typically achieved by starting with a substituted acetophenone, which is then halogenated at the α-position, followed by reaction with 2-bromophenol. The α-halogenation of ketones, often with bromine in acetic acid, is a standard transformation that proceeds through an enol intermediate. youtube.comyoutube.com

Examples of modifications include:

Substitution on the phenyl ring: Introducing electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the ortho, meta, or para positions of the phenyl ring. The synthesis of various substituted acetophenones is well-documented. nih.gov

Replacement of the phenyl ring: The phenyl group could be replaced with other aromatic or heteroaromatic systems to explore a wider range of chemical space.

The synthesis of these analogs would generally follow a two-step sequence: α-bromination of a substituted acetophenone, followed by nucleophilic substitution with the sodium salt of 2-bromophenol.

Table 2: Examples of Systematic Modifications on the Phenylethanone Moiety

| Starting Acetophenone | Intermediate α-Bromoketone | Resulting Analog |

| 4'-Methylacetophenone | 2-Bromo-1-(4-methylphenyl)ethan-1-one | 2-(2-Bromophenoxy)-1-(4-methylphenyl)ethan-1-one |

| 4'-Methoxyacetophenone | 2-Bromo-1-(4-methoxyphenyl)ethan-1-one | 2-(2-Bromophenoxy)-1-(4-methoxyphenyl)ethan-1-one |

| 4'-Nitroacetophenone | 2-Bromo-1-(4-nitrophenyl)ethan-1-one | 2-(2-Bromophenoxy)-1-(4-nitrophenyl)ethan-1-one |

| 4'-Trifluoromethylacetophenone | 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one | 2-(2-Bromophenoxy)-1-(4-(trifluoromethyl)phenyl)ethan-1-one |

Stereoselective Synthesis of Chiral Analogs

The α-carbon of 2-(2-bromophenoxy)-1-phenylethan-1-one is a prochiral center. The introduction of a substituent at this position, or the enantioselective reduction of the ketone, can lead to the formation of chiral analogs. The development of stereoselective methods for the synthesis of such compounds is an active area of research.

Several enantioselective approaches for the synthesis of related α-substituted ketones and alcohols have been reported and could be adapted for the synthesis of chiral analogs of 2-(2-bromophenoxy)-1-phenylethan-1-one.

Asymmetric Alkylation: The direct asymmetric α-alkylation of ketones remains a challenge, but methods using chiral auxiliaries or catalysts are being developed. nih.gov For instance, the use of chiral oxazolidinones as auxiliaries has been successful in directing the stereoselective alkylation of related systems. researchgate.net

Catalytic Asymmetric Hydrogenation: The enantioselective hydrogenation of the ketone functionality to a secondary alcohol is a well-established transformation. Ruthenium complexes with chiral diphosphine and diamine ligands are highly effective for the asymmetric hydrogenation of a wide range of ketones. lookchem.com This approach could be used to synthesize chiral β-aryloxy alcohols from 2-(2-bromophenoxy)-1-phenylethan-1-one and its analogs.

Enantioselective Arylation: The enantioselective α-arylation of carbonyl compounds can be achieved using chiral copper-bisoxazoline catalysts in the presence of diaryliodonium salts. princeton.edu This method could potentially be used to introduce a second aryl group at the α-position in a stereocontrolled manner.

Kinetic Resolution: Racemic mixtures of α-substituted ketones can be resolved through enzyme-catalyzed reactions or by using chiral catalysts that selectively react with one enantiomer. Lipase-catalyzed enantioselective acylation has been used for the resolution of racemic α-aryloxy alcohols. lookchem.com

Table 3: Potential Enantioselective Approaches for Chiral Analogs

| Approach | Target Chiral Moiety | Relevant Literature |

| Asymmetric Alkylation | α-Substituted Ketone | Asymmetric α-alkylation of ketones using chiral auxiliaries. nih.gov |

| Asymmetric Hydrogenation | Chiral Secondary Alcohol | Ru-catalyzed asymmetric hydrogenation of α-aryloxy aldehydes. lookchem.com |

| Enantioselective Arylation | α,α-Disubstituted Ketone | Cu(I)-Bisoxazoline catalyzed enantioselective α-arylation. princeton.edu |

| Enantioselective Photocyclization | Chiral Dibenzofuranones | Enantioselective photocyclization of 2-aryloxycyclohex-2-enones. researchgate.net |

Comparative Reactivity Studies and Structure-Reactivity Relationships

The systematic modifications described in the preceding sections allow for the investigation of structure-reactivity relationships. By comparing the chemical and biological properties of a series of analogs, the influence of different substituents can be elucidated.

Electronic Effects: The introduction of electron-withdrawing groups on either the bromophenoxy or the phenylethanone moiety is expected to increase the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles. Conversely, electron-donating groups would decrease its reactivity. Structure-activity relationship studies on related 2-phenoxybenzamides have shown that the substitution pattern on the aromatic rings significantly influences their biological activity. mdpi.com

Steric Effects: The size and position of substituents can influence the accessibility of the reactive centers in the molecule. For example, bulky groups near the carbonyl or the α-carbon could hinder the approach of nucleophiles.

Reaction Mechanisms: The nature of the substituents can also influence the reaction pathway. For instance, in reactions involving radical intermediates, such as the reaction of α-substituted acetophenones with allyltributylstannane, the stability of the radical will be affected by the electronic nature of the substituents. nih.gov

Catalytic Conversion: Studies on the conversion of 2-phenoxy-1-phenylethanone over different catalysts have shown that the product distribution is influenced by factors such as the acidity of the support material and the nature of the metal catalyst. researchgate.net This suggests that the reactivity of the C-O ether linkage and the carbonyl group can be tuned by the choice of reaction conditions.

By systematically synthesizing and evaluating a library of analogs, a comprehensive understanding of the structure-reactivity relationships for this class of compounds can be achieved, which is crucial for the rational design of molecules with specific desired properties.

Applications of 2 2 Bromophenoxy 1 Phenylethan 1 One in Complex Molecule Synthesis

Building Block for Heterocyclic Scaffolds (e.g., Benzofurans, Indoles)

The ability to serve as a foundational unit for the synthesis of heterocyclic scaffolds, such as benzofurans and indoles, is a significant aspect of the application of 2-(2-Bromophenoxy)-1-phenylethan-1-one. These heterocycles are prevalent in numerous biologically active compounds and functional materials.

Benzofurans:

The synthesis of 2,3-disubstituted benzo[b]furans can be achieved through a domino intermolecular Sonogashira coupling of 2-(2-bromophenoxy)-1-phenylethan-1-ones with terminal acetylenes. This reaction is followed by an intramolecular carbanion-yne cyclization in a 5-exo-dig manner and subsequent double-bond isomerization. This method provides a direct route to functionalized benzofurans, which are significant structural motifs in medicinal chemistry and materials science. rsc.org The general class of α-phenoxy ketones, to which 2-(2-Bromophenoxy)-1-phenylethan-1-one belongs, can undergo cyclodehydration to form benzofurans. acs.orgacs.org This transformation is often promoted by reagents like Eaton's reagent (phosphorus pentoxide–methanesulfonic acid) under mild conditions, offering a facile route from readily available phenols and α-bromo ketones. acs.org

Indoles:

While direct synthesis of indoles from 2-(2-Bromophenoxy)-1-phenylethan-1-one is not extensively documented, its structural components suggest its potential as a precursor. The synthesis of indoles often involves starting materials like 2-alkynylanilines or α-amino ketones. acs.orgacs.org It is conceivable that 2-(2-Bromophenoxy)-1-phenylethan-1-one could be chemically modified to yield such precursors. For instance, the phenoxy ketone moiety could potentially be converted into an aniline (B41778) derivative, which could then undergo cyclization to form an indole (B1671886) ring. General methods for indole synthesis, such as the Fischer, Bischler, and Larock syntheses, utilize precursors like phenylhydrazines and α-haloketones, highlighting potential synthetic pathways that could be adapted for derivatives of 2-(2-Bromophenoxy)-1-phenylethan-1-one. nih.gov

The following table summarizes selected research findings on the synthesis of benzofurans from precursors related to 2-(2-Bromophenoxy)-1-phenylethan-1-one.

| Precursor Type | Reagents and Conditions | Product | Reference |

| 2-(2-Bromophenoxy)-1-phenylethan-1-ones / terminal acetylenes | Sonogashira coupling, intramolecular carbanion-yne cyclization | 2,3-disubstituted benzo[b]furans | rsc.org |

| α-Phenoxy ketones | Eaton's reagent (P2O5-MeSO3H) | 3-substituted or 2,3-disubstituted benzofurans | acs.orgacs.org |

| 1-Allyl-2-allyloxybenzenes | Ruthenium-catalyzed C- and O-allyl isomerization, ring-closing metathesis | Substituted benzofurans | rsc.org |

Role in the Construction of Advanced Organic Frameworks

Advanced organic frameworks, such as metal-organic frameworks (MOFs), are crystalline materials constructed from organic linkers and metal nodes. The heterocyclic scaffolds derived from 2-(2-Bromophenoxy)-1-phenylethan-1-one, namely benzofurans and indoles, can serve as the organic linker component in these frameworks.

While the direct incorporation of 2-(2-Bromophenoxy)-1-phenylethan-1-one into MOFs has not been reported, the functionalized benzofuran (B130515) and indole derivatives that can be synthesized from it are valuable building blocks. For instance, indole derivatives can be utilized in the synthesis of MOFs where the porous structure can be used to catalyze reactions with high selectivity, such as the C3-formylation of indole. rsc.org The confinement within the MOF pores can suppress side reactions and control the reaction pathway. rsc.org

The general principle involves designing benzofuran or indole derivatives with appropriate functional groups (e.g., carboxylic acids, pyridyl groups) that can coordinate with metal ions to form the extended network structure of a MOF. The properties of the resulting MOF, such as pore size, surface area, and catalytic activity, can be tuned by modifying the structure of the heterocyclic linker.

Utilization in Precursors for Material Science Applications

The benzofuran and indole moieties, accessible from 2-(2-Bromophenoxy)-1-phenylethan-1-one, are key components in a variety of materials with interesting optical and electronic properties. researchgate.net

Benzofuran-based Materials:

Benzofuran derivatives have found applications in organic electronics. For example, benzothieno[3,2-b]benzofuran (BTBF) and related structures are utilized in the development of organic field-effect transistors (OFETs) and organic photovoltaics. nih.gov Fused benzofuran derivatives are also being explored for their potential in organic light-emitting diodes (OLEDs). acs.org The extended π-conjugation in these molecules, which can be systematically modified through substitution on the benzofuran core, is crucial for their electronic properties.

Indole-based Materials:

Indole derivatives are also prominent in material science. They have been used as building blocks for organic dyes in dye-sensitized solar cells (DSSCs). nih.gov The electron-rich nature of the indole ring makes it a good electron donor component in donor-π-acceptor dyes, which are essential for efficient light harvesting and charge separation in DSSCs. Furthermore, the indole scaffold is a key component in many functional materials due to its versatile chemical reactivity and electronic properties. openmedicinalchemistryjournal.comacs.org

The following table highlights some material science applications of benzofuran and indole derivatives.

| Heterocyclic Scaffold | Application Area | Specific Use | Reference |

| Benzofuran | Organic Electronics | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics | nih.gov |

| Benzofuran | Organic Electronics | Organic Light-Emitting Diodes (OLEDs) | acs.org |

| Indole | Solar Energy | Dye-Sensitized Solar Cells (DSSCs) | nih.gov |

| Indole | Functional Materials | General building block for bioactive and functional materials | openmedicinalchemistryjournal.comacs.org |

Emerging Research Directions and Challenges for 2 2 Bromophenoxy 1 Phenylethan 1 One Research

Development of More Efficient and Sustainable Synthetic Routes

Traditional syntheses of α-aryloxy ketones often involve multi-step processes that may utilize hazardous reagents and generate significant waste. The development of greener, more efficient synthetic pathways is a paramount challenge. Research in this area is focused on improving atom economy, reducing environmental impact, and simplifying operational procedures.

Detailed Research Findings: Modern synthetic chemistry is increasingly moving away from stoichiometric reagents towards catalytic systems, particularly those that are recyclable. For the synthesis of compounds like 2-(2-Bromophenoxy)-1-phenylethan-1-one, this involves exploring novel catalysts for the crucial C-O bond formation between an α-haloketone (like 2-bromo-1-phenylethanone) and a phenol (B47542) (2-bromophenol). A promising approach is the use of heterogenized catalysts, such as copper(I) complexes anchored on solid supports like mesoporous SBA-15. rsc.org These catalysts facilitate the coupling reaction and can be recovered through simple filtration and reused multiple times without a significant drop in activity, drastically reducing waste and cost. rsc.org

| Parameter | Classical Approach (e.g., Williamson Ether Synthesis) | Emerging Sustainable Approach |

|---|---|---|

| Catalyst | Often stoichiometric base (e.g., NaH, K₂CO₃) | Recyclable heterogeneous catalyst (e.g., SBA-15-NHC-CuI) rsc.org |

| Solvent | Potentially hazardous polar aprotic (e.g., DMF, Acetone) | Greener, bio-derived solvents (e.g., 2-MeTHF) rsc.org |

| Atom Economy | Lower, due to use of stoichiometric base and generation of salt byproducts | Higher, due to catalytic nature and potential for direct functionalization mdpi.com |

| Waste Profile | High, includes salt waste and non-recyclable catalyst/base | Low, catalyst is recycled, minimal byproducts rsc.org |

Exploration of Unprecedented Reactivity Patterns

Beyond improving its synthesis, a significant research frontier lies in discovering novel ways this molecule can react. The core structure, containing a ketone, a C-Br bond, and an ether linkage, offers multiple sites for chemical transformation. The exploration of unprecedented reactivity involves leveraging modern catalytic methods to achieve transformations that are difficult or impossible with classical reagents.

Detailed Research Findings: The α-position of ketones is a hub of reactivity, but controlling selectivity remains a challenge. acs.org Recent advances in enantioselective synthesis using chiral hypervalent iodine(III) reagents have opened the door to creating α-functionalized ketones with high levels of stereocontrol. acs.org Applying such methodologies to 2-(2-Bromophenoxy)-1-phenylethan-1-one could allow for the introduction of new functional groups (e.g., tosyloxy) at the benzylic position with specific stereochemistry, creating chiral building blocks that were previously inaccessible.

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in this exploratory phase. mdpi.com By modeling the molecule's electronic structure, researchers can predict sites of reactivity and calculate the energy barriers for various potential transformations. nih.govnih.gov For instance, DFT can help identify the most likely positions for radical attack or predict the outcomes of photoredox-catalyzed reactions, guiding experimental work towards more promising and genuinely novel reactivity pathways. The goal is to move beyond the predictable reactions of the individual functional groups and uncover emergent reactivity arising from their specific arrangement in the molecule.

| Reaction Type | Research Goal | Key Challenge |

|---|---|---|

| Asymmetric α-Functionalization | Introduce a new substituent at the α-carbon with high enantioselectivity. unc.edu | Developing a catalyst that can distinguish between the two enantiotopic faces of the enolate. |

| Photoredox Catalysis | Utilize visible light to generate radical intermediates for novel C-C or C-X bond formations. nih.gov | Controlling the reaction pathway to avoid undesired side reactions or decomposition. |

| C-H Activation | Directly functionalize one of the aromatic rings without pre-functionalization. | Achieving regioselectivity (i.e., activating a specific C-H bond over all others). |

| Mechanochemistry | Use mechanical force to induce bond cleavage at specific, predictable sites in a polymer incorporating this unit. chemrxiv.org | Designing a polymer linkage that effectively transmits force to the desired bond. chemrxiv.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from laboratory-scale synthesis to larger-scale production presents significant challenges, including reaction control and safety. Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers a powerful solution.

Detailed Research Findings: Flow chemistry provides superior control over reaction parameters like temperature, pressure, and mixing, which is especially critical for fast or highly exothermic reactions. rsc.org The synthesis of the precursor 2-bromo-1-phenylethanone, for example, can be difficult to control in a batch reactor but can be performed with high selectivity in a continuous flow microreactor. rsc.org Integrating the synthesis of 2-(2-Bromophenoxy)-1-phenylethan-1-one into a multi-step continuous flow system would allow for its production in a safer, more reproducible, and easily scalable manner. nih.govresearchgate.net Such systems can be modular, where different reactors are coupled in sequence to perform multiple transformations without isolating intermediates. uc.ptsci-hub.se

| Parameter | Traditional Batch Synthesis | Flow Chemistry / Automated Platform |

|---|---|---|

| Scalability | Difficult; requires re-optimization for different scales. | Straightforward; scale up by running the system for longer or using parallel reactors. rsc.org |

| Safety | Lower; poor heat dissipation can lead to runaway reactions. | Higher; excellent heat transfer and small reaction volumes minimize risks. uc.pt |

| Reproducibility | Variable; dependent on operator and equipment. | High; precise computer control over all parameters. technologynetworks.com |

| Data Generation | Low; one data point per experiment. | High; capable of generating large, structured datasets for analysis. researchgate.net |

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

The most transformative emerging direction in chemical research is the application of artificial intelligence (AI) and machine learning (ML). preprints.org These tools are shifting chemistry from a trial-and-error endeavor to a predictive science.

Detailed Research Findings: For a target molecule like 2-(2-Bromophenoxy)-1-phenylethan-1-one, ML models can be trained to predict the outcome of a reaction, such as the expected yield. researchgate.netrjptonline.org By feeding the model data on different reactants, catalysts, and conditions, it can learn the complex relationships that govern the reaction's success. github.io This allows chemists to perform in silico experiments to identify the most promising conditions before ever stepping into the lab, saving significant time and resources. researchgate.net

| AI/ML Application | Input Data | Predicted Output | Impact on Research |

|---|---|---|---|

| Yield Prediction | Reactant structures, solvent, temperature, catalyst github.io | Predicted reaction yield (%) | Prioritizes high-yielding reactions, reducing wasted experiments. researchgate.net |

| Condition Optimization | A target yield or selectivity | Optimal reaction conditions (e.g., temperature, concentration) researchgate.net | Accelerates process development and improves efficiency. |

| Retrosynthesis | Target molecule structure | A list of possible multi-step synthetic pathways nih.gov | Aids in the discovery of novel and more efficient synthetic routes. |

| Reactivity Prediction | Molecule structure (DFT-calculated properties) | Most reactive sites, likely reaction products | Guides the exploration of new chemical reactions. nih.gov |

Q & A

Basic: What are the common synthetic routes for preparing 2-(2-Bromophenoxy)-1-phenylethan-1-one, and how do reaction conditions influence yield?

Answer:

A standard synthesis involves nucleophilic aromatic substitution or Friedel-Crafts acylation. For example, reacting 2-bromophenol with a phenacyl bromide derivative in the presence of a base (e.g., pyridine) under reflux conditions . Temperature control (80–120°C) and solvent polarity (e.g., dichloromethane vs. DMF) significantly affect reaction kinetics and byproduct formation. Purification typically employs recrystallization or column chromatography to achieve >95% purity. Key parameters to optimize include stoichiometry of the bromophenol precursor and avoidance of moisture to prevent hydrolysis of intermediates.

Advanced: How can computational methods predict regioselectivity in the synthesis of halogenated phenoxyketones like 2-(2-Bromophenoxy)-1-phenylethan-1-one?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution to identify reactive sites. For instance, the bromine atom’s electron-withdrawing effect directs electrophilic substitution to the para position of the phenoxy group. Transition state analysis further clarifies steric and electronic barriers in competing pathways. Experimental validation via HPLC-MS can detect minor isomers (<5%) arising from meta substitution, highlighting discrepancies between theoretical and observed regioselectivity .

Basic: What spectroscopic techniques are most effective for characterizing 2-(2-Bromophenoxy)-1-phenylethan-1-one?

Answer:

- NMR : H NMR (CDCl₃) shows distinct signals for aromatic protons (δ 7.2–8.1 ppm) and the ketone carbonyl (δ 198–205 ppm in C NMR). The bromophenoxy group’s deshielding effect splits aromatic peaks predictably .

- IR : Strong C=O stretch at ~1680 cm⁻¹ and C-Br vibration at 550–650 cm⁻¹ confirm functional groups.

- MS : High-resolution mass spectrometry (HRMS) provides exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₄H₁₁BrO₂: 298.9974) .

Advanced: How does X-ray crystallography resolve structural ambiguities in brominated aromatic ketones?

Answer:

Single-crystal X-ray diffraction using SHELXL reveals bond lengths (e.g., C-Br ~1.89 Å) and dihedral angles between the phenoxy and phenyl groups, critical for understanding conformational stability. For 2-(2-Bromophenoxy)-1-phenylethan-1-one, intermolecular interactions (e.g., halogen bonding) can be quantified via Hirshfeld surface analysis. Discrepancies between crystallographic data and DFT-optimized structures may indicate lattice packing effects or dynamic disorder in solution .

Basic: What are the primary reactivity patterns of 2-(2-Bromophenoxy)-1-phenylethan-1-one in nucleophilic substitutions?

Answer:

The ketone’s α-carbon is electrophilic, enabling nucleophilic attack by Grignard reagents or amines. The bromophenoxy group participates in Ullmann coupling (Cu-catalyzed) to form biaryl ethers. Competing pathways:

- Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol.

- Oxidation : Strong oxidants (e.g., KMnO₄) degrade the aromatic ring, producing carboxylic acids .

Advanced: How do substituent effects (e.g., bromine vs. chlorine) alter the compound’s biological activity?

Answer:

Comparative studies with analogs (e.g., 2-chloro derivatives) show bromine’s higher lipophilicity enhances membrane permeability, as measured by logP values (bromo: ~3.2 vs. chloro: ~2.8). In enzyme inhibition assays (e.g., cytochrome P450), bromine’s larger atomic radius increases steric hindrance, reducing IC₅₀ by 30–50% compared to chlorine. These trends are validated via molecular docking simulations (AutoDock Vina) .

Basic: What strategies mitigate byproduct formation during large-scale synthesis?

Answer:

- Temperature Gradients : Slow warming (2°C/min) minimizes thermal decomposition.

- Catalytic Systems : Use of phase-transfer catalysts (e.g., TBAB) improves interfacial reactivity in biphasic systems.

- In Situ Monitoring : ReactIR tracks intermediate stability, enabling timely quenching of side reactions (e.g., over-halogenation) .

Advanced: How can conflicting bioactivity data from different studies be reconciled?

Answer:

Contradictions often arise from:

- Purity Variance : HPLC-MS quantifies impurities (e.g., residual bromophenol) that antagonize biological activity.

- Assay Conditions : Varying pH (7.4 vs. 6.5) or serum content in cell culture media alters compound stability. Meta-analysis using standardized protocols (e.g., OECD guidelines) resolves discrepancies. For example, cytotoxicity (CC₅₀) in MTT assays may differ by 20% due to incubation time .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

Store at –20°C under inert atmosphere (argon) to prevent oxidation. Desiccants (silica gel) mitigate hygroscopic degradation. Periodic NMR checks (every 6 months) detect decomposition (e.g., ketone reduction to alcohol) .

Advanced: What mechanistic insights explain the compound’s role in catalytic asymmetric synthesis?

Answer:

As a chiral auxiliary, the bromophenoxy group induces enantioselectivity in Rh(II)-catalyzed cyclopropanations. Transition state models (DFT) show π-stacking between the phenyl ring and catalyst’s chiral center, achieving >90% ee. Kinetic studies (Eyring plots) reveal a ΔG‡ of ~25 kcal/mol for the rate-determining step .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.